molecular formula C12H11ClN2O2 B3369748 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 245035-74-9

1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3369748
CAS No.: 245035-74-9
M. Wt: 250.68 g/mol
InChI Key: PICZPZQVRBKDDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 245035-74-9) is a chemical building block of significant interest in agricultural chemistry research. With a molecular formula of C12H11ClN2O2 and a melting point of 156-158 °C , this compound serves as a versatile precursor or intermediate in organic synthesis. Its primary research value lies in the design and synthesis of novel insecticidal agents. Scientific studies have demonstrated that 1H-pyrazole-5-carboxylic acid derivatives can exhibit potent insecticidal activity, with some analogs showing mortality rates comparable to commercial benchmarks like imidacloprid against pests such as Aphis fabae . The compound's structure, featuring both a pyrazole core and a carboxylic acid functional group, allows for further derivatization, particularly into active amide derivatives, enabling the exploration of structure-activity relationships for bioactivity optimization . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICZPZQVRBKDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401983
Record name 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245035-74-9
Record name 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methyl-1H-pyrazole-5-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzyl chloride is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols via acid chloride intermediates. Thionyl chloride (SOCl₂) is commonly used for activation:

Reagent Conditions Product Notes
SOCl₂Reflux, 2–4 h, anhydrous1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carbonyl chlorideIntermediate for further reactions
R-OH (e.g., methanol)Room temp, base (e.g., pyridine)Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylateYields ~70–85% in model systems

Amidation Reactions

The acid chloride intermediate reacts with primary or secondary amines to form amides, a key step in drug discovery:

Amine Conditions Product Application
Ammonia0–5°C, THF1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxamideAntibacterial agent precursor
BenzylamineReflux, 6 hN-Benzyl-1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxamideBioactivity screening

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group under controlled conditions:

Reagent/Condition Temperature Product Mechanism
Cu powder, quinoline180–200°C1-(4-chlorobenzyl)-3-methyl-1H-pyrazoleRadical-mediated CO₂ elimination
KMnO₄, H₂SO₄100°C, 12 h1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-olOxidative decarboxylation

Substitution Reactions

The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

Nucleophile Conditions Product Yield
Sodium methoxideDMF, 120°C, 24 h1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid<10%
Ammonia (NH₃)Cu catalyst, 150°C, 48 h1-(4-aminobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acidTrace

Note: The electron-withdrawing chlorine on the benzyl ring deactivates NAS, requiring high temperatures and catalysts.

Oxidation of the Methyl Group

The 3-methyl substituent oxidizes to a carboxyl group under strong conditions:

Oxidizing Agent Conditions Product Efficiency
KMnO₄, H₂SO₄80°C, 8 h1-(4-chlorobenzyl)-3-carboxy-1H-pyrazole-5-carboxylic acid~60%
CrO₃, Acetic acidReflux, 6 hSame as above~45%

Cycloaddition and Ring Functionalization

The pyrazole ring participates in dipolar cycloaddition with nitriles or alkynes:

Reagent Conditions Product Application
PhenylacetyleneCuI, 120°C, 24 hFused pyrazole-isoquinoline derivativeHeterocyclic library synthesis

Mechanistic Insights

  • Esterification/Amidation: Proceeds through a nucleophilic acyl substitution mechanism after acid activation.

  • Decarboxylation: Follows a free-radical pathway in the presence of Cu, while oxidative routes involve ketone intermediates .

  • Methyl Oxidation: Proceeds via radical intermediates when using KMnO₄, forming a geminal diol before further oxidation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, related compounds have been shown to inhibit key kinases involved in cancer progression, particularly in glioblastoma models. A notable study reported that certain pyrazole derivatives exhibited low micromolar activity against AKT2/PKBβ, a kinase associated with glioma malignancy . This suggests that this compound may also possess similar inhibitory effects, warranting further investigation.

Neuropharmacological Studies

The compound has been implicated in research focused on seizure activity, particularly through quantitative structure–activity relationship (QSAR) models that predict the anti-maximal electroshock (MES) activity of pyrazole derivatives . These studies suggest that modifications to the pyrazole structure can enhance antiepileptic properties, indicating potential therapeutic avenues for this compound.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as chlorobenzaldehyde and pyrazolone derivatives. Advanced techniques like NMR spectroscopy and mass spectrometry are utilized for structural characterization .

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that certain substituted pyrazoles exhibit significant cytotoxicity against glioblastoma cell lines while showing reduced toxicity towards non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies that minimize side effects.

Case Study 2: QSAR Modeling for Antiepileptic Activity

A QSAR study involving various pyrazole derivatives established a predictive model correlating molecular structure with anti-MES activity. The findings indicated that specific structural features could enhance therapeutic efficacy against seizures, suggesting similar investigations could be conducted for this compound .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Impact

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula Key Properties/Applications
Target Compound 4-Chlorobenzyl Methyl C₁₂H₁₁ClN₂O₂ Potential FAAH-1 inhibition
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (A239784) 4-Chlorophenyl (direct attachment) Methyl C₁₁H₉ClN₂O₂ Antibacterial activity
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-Chlorobenzyl Phenyl C₁₇H₁₃ClN₂O₂ Structural analog with increased steric bulk
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl Methyl C₉H₁₄N₂O₂ pKa = 3.01; melting point = 149–153°C
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 2-Methoxyphenyl Methyl C₁₂H₁₂N₂O₃ Enhanced solubility due to methoxy group
Key Observations:
  • Position 1 Substituents :
    • The 4-chlorobenzyl group (target compound) introduces a flexible CH₂ linker, enhancing lipophilicity compared to direct 4-chlorophenyl attachment (A239784). This may improve membrane permeability but reduce aqueous solubility.
    • tert-Butyl groups (e.g., C₉H₁₄N₂O₂) impart steric bulk and lower acidity (pKa ~3.01), making them useful as building blocks.
  • Phenyl groups (e.g., C₁₇H₁₃ClN₂O₂) increase molecular weight and rigidity, which may affect metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Acidity : The carboxylic acid group at position 5 confers acidity, with predicted pKa values near ~3 (analogous to tert-butyl derivatives). This ionization influences solubility and bioavailability.
  • Metabolism : The 4-chlorobenzyl group may undergo oxidative metabolism, as seen in related FAAH-1 inhibitors (e.g., MM-433593). Hydrolysis and conjugation pathways are likely dominant.
  • Solubility : Methoxy-substituted analogs (e.g., C₁₂H₁₂N₂O₃) exhibit improved solubility compared to chlorinated derivatives due to polar functional groups.

Biological Activity

1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, providing a comprehensive overview of its pharmacological effects.

  • Chemical Formula : C12H11ClN2O2
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 245035-74-9
  • Structure :

    Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli1020
S. aureus1530
Pseudomonas aeruginosa2550

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects in various in vitro assays. In studies measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, it exhibited significant reductions comparable to established anti-inflammatory drugs.

Cytokine Inhibition (%) Standard Drug Inhibition (%)
TNF-α7576 (Dexamethasone)
IL-68286 (Dexamethasone)

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown that it can inhibit cancer cell proliferation in several cancer types, including breast and lung cancer cells. The IC50 values were notably lower than those for conventional chemotherapeutic agents.

Cancer Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-7 (Breast Cancer)1215 (Doxorubicin)
A549 (Lung Cancer)1014 (Cisplatin)

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and microbial growth.
  • Modulation of Cytokine Production : By affecting signaling pathways, it reduces the production of pro-inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells : It may trigger programmed cell death pathways in cancerous cells, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including the target compound. They reported that the compound exhibited significant antibacterial activity against clinical isolates of E. coli and S. aureus, indicating its potential for treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

Research by Selvam et al. explored the anti-inflammatory properties of pyrazole derivatives, finding that compounds similar to this compound significantly inhibited carrageenan-induced paw edema in mice models, showcasing its therapeutic potential .

Case Study 3: Anticancer Activity

Chovatia et al. investigated the anticancer properties of related pyrazole compounds and found that those with structural similarities to our compound effectively inhibited tumor growth in vitro and in vivo models, supporting further exploration into its use as an anticancer agent .

Q & A

Basic Synthesis Optimization

Q: What experimental strategies are recommended for optimizing the synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid? A:

  • Step 1: Utilize the Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position of the pyrazole ring. This involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux (60–80°C, 4–6 hours) .
  • Step 2: Perform nucleophilic substitution with phenols (e.g., 4-chlorobenzyl derivatives) in the presence of K₂CO₃ as a base catalyst. Optimize reaction temperature (80–100°C) and solvent (DMF or acetonitrile) to enhance yield .
  • Step 3: Hydrolyze ester intermediates (e.g., ethyl carboxylate derivatives) using NaOH/EtOH (1:1 v/v) to obtain the final carboxylic acid .

Advanced Structural Characterization

Q: How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound? A:

  • Method 1: Use X-ray crystallography to resolve ambiguities in substituent orientation. For example, the 4-chlorobenzyl group’s position can be confirmed via bond angles (e.g., C–Cl bond distance: ~1.74 Å) and torsion angles .
  • Method 2: Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT or molecular docking). For instance, the pyrazole ring protons typically resonate at δ 6.5–7.5 ppm, while the methyl group appears at δ 2.1–2.5 ppm .
  • Method 3: Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to rule out isomeric byproducts .

Basic Biological Activity Evaluation

Q: What assays are suitable for preliminary evaluation of antibacterial activity? A:

  • Assay 1: Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (concentration range: 1–100 µg/mL) .
  • Assay 2: Perform time-kill kinetics to assess bactericidal effects at 2× MIC. Sample at 0, 2, 4, 6, and 24 hours .
  • Assay 3: Screen for cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Analytical Method Development

Q: How can HPLC methods be optimized to separate closely related pyrazole derivatives? A:

  • Optimization Steps:
    • Column: Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Test gradients of acetonitrile and 0.1% formic acid in water (e.g., 40–70% acetonitrile over 20 minutes).
    • Detection: UV at 254 nm for pyrazole rings and 280 nm for aromatic substituents .
    • Validation: Ensure resolution (R > 1.5) between the target compound and its 3-ethyl or 4-methoxy analogs .

Advanced Mechanistic Studies

Q: How can kinetic studies elucidate the reaction mechanism of pyrazole ring formation? A:

  • Approach 1: Monitor reaction progress via in situ FTIR to track carbonyl intermediates (e.g., aldehyde at ~1700 cm⁻¹) during Vilsmeier-Haack reactions .
  • Approach 2: Conduct isotopic labeling (e.g., ¹³C-DMF) to confirm the role of DMF as a carbon source in aldehyde formation .
  • Approach 3: Use Arrhenius plots to determine activation energy (Eₐ) for key steps, such as cyclization or nucleophilic substitution .

Advanced Structure-Activity Relationship (SAR)

Q: How can SAR studies be designed to improve bioactivity through substituent modification? A:

  • Design Strategy:
    • Variation 1: Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance antibacterial potency .
    • Variation 2: Introduce polar groups (e.g., hydroxyl or carboxyl) at the 3-methyl position to improve water solubility .
    • Evaluation: Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase or COX-2) to correlate substituent effects with activity .

Advanced Stability and Degradation

Q: What methodologies assess the stability of this compound under varying storage conditions? A:

  • Method 1: Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., decarboxylation or hydrolysis) .
  • Method 2: Use DSC/TGA to determine thermal decomposition thresholds. For example, the carboxylic acid moiety may degrade above 200°C .
  • Method 3: Expose the compound to UV light (254 nm) for photostability assessment. Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Crystallography Challenges

Q: How can polymorphism issues in crystallographic data be addressed? A:

  • Solution 1: Screen multiple solvents (e.g., ethanol, DMSO) for crystal growth to obtain the most stable polymorph .
  • Solution 2: Use synchrotron radiation for high-resolution data collection, especially for crystals with low diffraction quality (<1.0 Å resolution) .
  • Solution 3: Validate unit cell parameters against computational predictions (e.g., Mercury CSD) to identify discrepancies in packing motifs .

Advanced Data Contradiction Analysis

Q: How should researchers resolve conflicting bioactivity data between independent studies? A:

  • Step 1: Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Step 2: Cross-validate results with orthogonal methods (e.g., compare MIC data with agar diffusion assays) .
  • Step 3: Analyze impurities (e.g., via LC-MS) to confirm that discrepancies are not due to byproduct interference .

Advanced In-Vivo vs. In-Vitro Discrepancies

Q: What strategies mitigate poor correlation between in-vitro potency and in-vivo efficacy? A:

  • Strategy 1: Improve pharmacokinetic properties via prodrug modification (e.g., esterification of the carboxylic acid to enhance bioavailability) .
  • Strategy 2: Use microdialysis to measure free drug concentrations in target tissues, accounting for plasma protein binding .
  • Strategy 3: Conduct metabolite profiling (e.g., liver microsome assays) to identify inactivation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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